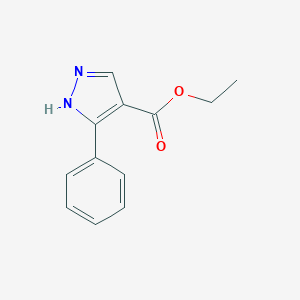

3-フェニル-1H-ピラゾール-4-カルボン酸エチル

説明

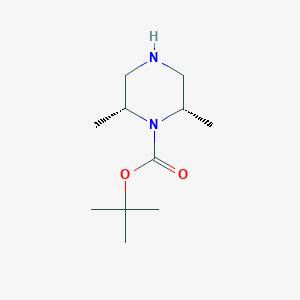

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a compound studied for various properties including its synthesis, structure, and chemical characteristics. The research focuses on its molecular structure, synthesis routes, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of ethyl 3-phenyl-1H-pyrazole-4-carboxylate derivatives involves multi-step chemical reactions including condensation and cyclocondensation methods. Techniques such as the one-pot condensation reaction of ethyl acetoacetate with phenyl hydrazine have been utilized in the synthesis of related compounds. These processes often involve reflux conditions in specific solvents to achieve the desired pyrazole esters (Viveka et al., 2016).

Molecular Structure Analysis

The molecular structure of ethyl 3-phenyl-1H-pyrazole-4-carboxylate compounds is typically determined through techniques like single-crystal X-ray diffraction. These compounds crystallize in various crystal systems with specific space groups and exhibit intramolecular interactions such as hydrogen bonds and π-π interactions, contributing to their structural stability (Achutha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-phenyl-1H-pyrazole-4-carboxylate include cyclocondensation and Claisen condensation. These reactions lead to various derivatives with different substituents affecting their chemical properties and potential applications. The compound's reactivity is also influenced by the presence of functional groups and its molecular geometry (Ghozlan et al., 2014).

Physical Properties Analysis

The physical properties of ethyl 3-phenyl-1H-pyrazole-4-carboxylate derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are typically determined through methods like thermogravimetric analysis, differential scanning calorimetry, and solubility tests in different solvents (Machado et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for understanding the compound's behavior in chemical reactions. The electronic structure-property relationship, as determined by density functional theory calculations, provides insights into the compound's chemical behavior and interaction with other molecules (Naveen et al., 2021).

科学的研究の応用

ピラゾール誘導体の合成

3-フェニル-1H-ピラゾール-4-カルボン酸エチルおよび5-フェニル-1h-ピラゾール-4-カルボン酸エチルを含むピラゾール誘導体は、エチル-3-(ジメチルアミノ)-2-(フェニルカルボニル)プロプ-2-エノエートと様々な芳香族および脂肪族ヒドラジンを縮合させることによって合成される . これらの化合物は、NMR、質量スペクトル、IRスペクトル研究、およびC、H、およびN分析によって特徴付けられている .

抗菌活性

これらの化合物は、黄色ブドウ球菌、枯草菌、大腸菌、および緑膿菌に対する抗菌活性をスクリーニングされている . そのうちのいくつかは、標準薬セフトリアキソンと比較して、すべての試験された細菌株に対して優れた抗菌活性を示した .

抗真菌活性

これらの化合物から誘導できる置換ピラゾリンは、中程度の抗真菌活性を有することが報告されている .

抗癌活性

抗炎症活性

抗うつ薬および抗けいれん活性

これらの化合物は、抗うつ薬および抗けいれん活性を有することが判明した .

抗HIV活性

これらの化合物を含むピラゾール誘導体のいくつかは、抗HIV活性を示した .

イソキサゾール誘導体の調製

1H-ピラゾール-4-カルボン酸エチルは、イソキサゾール-4-カルボン酸誘導体およびイソキサゾール-3,5-ジカルボキサミドの調製に使用される

作用機序

Target of Action

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate, also known as ethyl 5-phenyl-1H-pyrazole-4-carboxylate, is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial properties . The primary targets of this compound are bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in the target’s function . For instance, some pyrazole derivatives have been found to inhibit the function of certain enzymes, disrupting the normal biochemical processes of the bacteria .

Biochemical Pathways

The biochemical pathways affected by ethyl 3-phenyl-1H-pyrazole-4-carboxylate are likely related to its antibacterial activity. By interacting with its bacterial targets, the compound can disrupt essential biochemical pathways within the bacteria, inhibiting their growth and proliferation .

Result of Action

The result of the action of ethyl 3-phenyl-1H-pyrazole-4-carboxylate is the inhibition of bacterial growth. In studies, certain derivatives of this compound have shown excellent antibacterial activity against all tested bacterial strains, comparable to the standard drug Ceftriaxone .

Action Environment

The action, efficacy, and stability of ethyl 3-phenyl-1H-pyrazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific conditions of the bacterial environment. Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect the stability of the compound .

生化学分析

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .

Cellular Effects

Several derivatives of pyrazole have been reported to possess moderate antibacterial and antifungal activities .

Molecular Mechanism

Changes in the structure of pyrazoles can translate into changes in properties, potentially influencing their reactivity and the biological activities of targets bearing a pyrazole moiety .

Metabolic Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis, often used as starting materials for the preparation of more complex heterocyclic systems .

特性

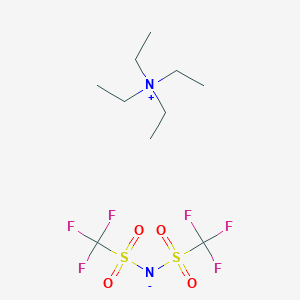

IUPAC Name |

ethyl 5-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIYWOVORITWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214052 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181867-24-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181867-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)

![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)

![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)

![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)

![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)